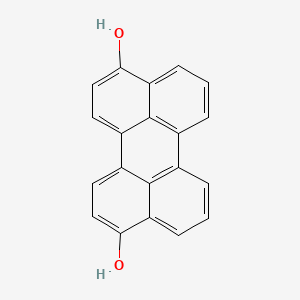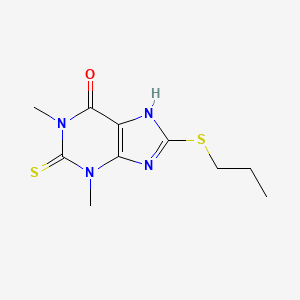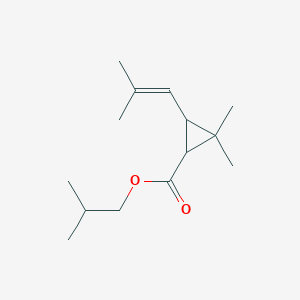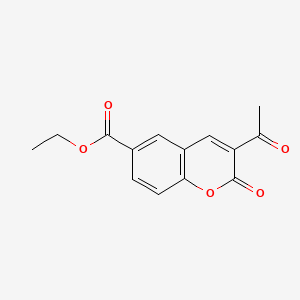
Platinum--yttrium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum–yttrium (3/1) is an intermetallic compound composed of platinum and yttrium in a 3:1 atomic ratio. This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and significant resistance to oxidation and corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of platinum–yttrium (3/1) typically involves high-temperature methods. One common approach is the direct sintering of a mixture of platinum powder and yttrium hydride (YH2) at temperatures around 1600°C under high vacuum conditions . This method ensures the formation of a homogeneous intermetallic compound with the desired stoichiometry.
Industrial Production Methods
In industrial settings, the production of platinum–yttrium (3/1) may involve more scalable techniques such as arc melting or induction melting. These methods allow for the efficient mixing and alloying of platinum and yttrium, followed by controlled cooling to achieve the desired phase composition and microstructure.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum–yttrium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide (Y2O3) and platinum oxide (PtO2) under high-temperature conditions.
Reduction: Reduction reactions can revert the oxides back to the metallic state using reducing agents like hydrogen gas.
Substitution: The compound can participate in substitution reactions where yttrium atoms are replaced by other rare earth elements.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Reactions with other rare earth metal halides or oxides can facilitate substitution.
Major Products
Oxidation: Yttrium oxide (Y2O3) and platinum oxide (PtO2).
Reduction: Metallic platinum and yttrium.
Substitution: New intermetallic compounds with different rare earth elements.
Applications De Recherche Scientifique
Platinum–yttrium (3/1) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which platinum–yttrium (3/1) exerts its effects is primarily through its catalytic activity. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. In biological systems, platinum–yttrium (3/1) can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, which is beneficial in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Platinum–erbium (3/1): Similar in structure and properties but with erbium instead of yttrium.
Platinum–lanthanum (3/1): Another rare earth platinum compound with comparable catalytic activity.
Platinum–gadolinium (3/1): Known for its magnetic properties and used in magnetic resonance imaging (MRI) applications.
Uniqueness
Platinum–yttrium (3/1) stands out due to its exceptional thermal stability and resistance to oxidation, making it more suitable for high-temperature applications compared to its counterparts. Additionally, its unique electronic properties make it a valuable material for advanced catalytic and electronic applications .
Propriétés
Numéro CAS |
12038-44-7 |
|---|---|
Formule moléculaire |
Pt3Y |
Poids moléculaire |
674.2 g/mol |
Nom IUPAC |
platinum;yttrium |
InChI |
InChI=1S/3Pt.Y |
Clé InChI |
APESYQYQPGWNAA-UHFFFAOYSA-N |
SMILES canonique |
[Y].[Pt].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
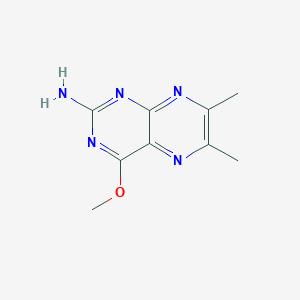


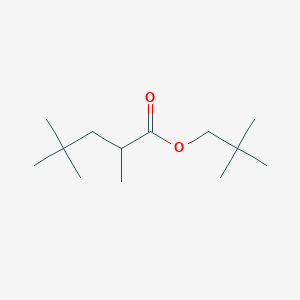
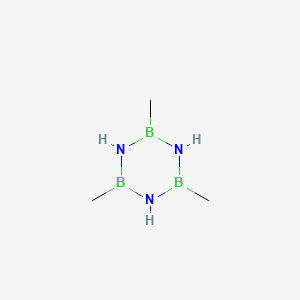
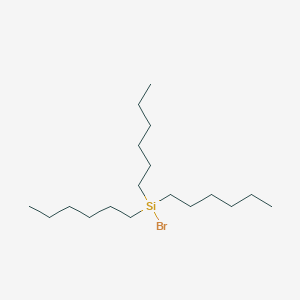
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
